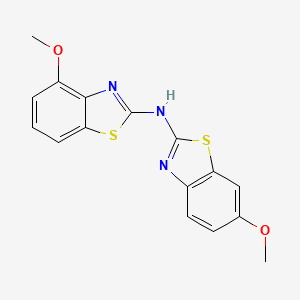

6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE

Description

Properties

IUPAC Name |

4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S2/c1-20-9-6-7-10-13(8-9)23-15(17-10)19-16-18-14-11(21-2)4-3-5-12(14)22-16/h3-8H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINJMLDYZZPBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of methoxy groups and the formation of the final amine structure. Common reagents used in these reactions include methoxybenzene, sulfur, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. Reactions are often performed in anhydrous solvents.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents. Conditions vary depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions result in the formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 6-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine exhibit promising anticancer properties. Benzothiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. A study demonstrated that specific benzothiazole derivatives can effectively inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

This compound has also shown potential as an antimicrobial agent. Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, a study highlighted the efficacy of benzothiazole-based compounds against strains of Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzothiazole structure could enhance antimicrobial potency .

Case Studies

-

Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives, including this compound, against various cancer cell lines. The results showed that this compound significantly inhibited cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics . -

Antimicrobial Activity

An investigation into the antimicrobial properties of benzothiazole derivatives revealed that this compound exhibited strong activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, highlighting its potential as a novel antimicrobial agent .

Biological Mechanisms

The biological mechanisms underlying the activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Benzothiazole derivatives may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Bacterial Cell Walls : Its structural properties may allow it to penetrate bacterial membranes effectively, disrupting cellular integrity.

Mechanism of Action

The mechanism of action of 6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Benzothiazole: The parent compound of the benzothiazole family, used in various chemical and biological applications.

2-Aminobenzothiazole: A derivative with an amino group, known for its antimicrobial and anticancer properties.

4-Methoxybenzothiazole: A compound with a methoxy group, used in the synthesis of dyes and pigments.

Uniqueness

6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE stands out due to its dual benzothiazole rings and methoxy groups, which confer unique chemical and biological properties

Biological Activity

6-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 341.37 g/mol. The structure features two benzothiazole rings and methoxy substituents that may influence its biological activity.

Biological Activities

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Various studies have demonstrated that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Activity : Benzothiazole derivatives have been evaluated for their anticancer potential. In vitro studies suggest that they can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). The mechanisms often involve apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Some studies indicate that these compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

- Anticancer Efficacy : In a study evaluating the anticancer activity of benzothiazole derivatives, it was found that compounds with methoxy groups exhibited enhanced cytotoxicity against MCF-7 cells compared to their unsubstituted counterparts. The presence of methoxy groups likely increases lipophilicity, facilitating better cell membrane penetration .

- Antimicrobial Screening : A series of synthesized benzothiazole derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated that compounds with electron-donating groups like methoxy showed improved antibacterial activity compared to those with electron-withdrawing groups .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Microwave-Assisted Synthesis : This method has been reported to enhance yield and reduce reaction time significantly. It involves the reaction of appropriate precursors under microwave irradiation .

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| Conventional Heating | Established protocols | Longer reaction times |

| Microwave-Assisted | Faster synthesis, higher yields | Requires specialized equipment |

| Solvent-Free Reactions | Eco-friendly | May require optimization |

Q & A

Q. How to design a synthetic route for 6-Methoxy-N-(4-Methoxy-1,3-Benzothiazol-2-yl)-1,3-Benzothiazol-2-Amine?

- Methodological Answer : Begin with nucleophilic substitution or condensation reactions between functionalized benzothiazole precursors. For example, use methoxy-substituted benzothiazole amines as starting materials and optimize reaction conditions (temperature, solvent, catalyst) based on analogous procedures. Evidence from triazine-benzothiazole syntheses suggests refluxing in polar aprotic solvents (e.g., DMSO) at 45–60°C for 1–2 hours to achieve high yields . Purification via column chromatography (hexane/EtOH gradients) or recrystallization is recommended, as demonstrated in benzothiazole derivative preparations .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identify methoxy groups (singlets at δ 3.76–3.86 ppm) and aromatic protons (multiplet patterns between δ 6.96–7.29 ppm) in DMSO-d6 .

- Melting Point : Determine purity via sharp melting ranges (e.g., 180–220°C) .

- TLC : Monitor reaction progress using hexane/EtOH (1:1) with Rf values ~0.59–0.62 .

- Mass Spectrometry : Confirm molecular weight (MW ~369–371 g/mol) using ESI-MS or MALDI-TOF .

Q. How to select a theoretical framework for studying its molecular interactions?

- Methodological Answer : Anchor the research in supramolecular chemistry or crystal engineering principles. Use Etter’s graph set analysis to predict hydrogen-bonding patterns in crystals . For biological studies, link to receptor-ligand interaction theories (e.g., lock-and-key models). Ensure alignment with prior benzothiazole pharmacological studies to contextualize hypotheses .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer : Use SHELXL for high-resolution refinement, applying restraints for disordered methoxy groups or thermal parameters. Cross-validate with PLATON (ADDSYM) to check for missed symmetry elements. For twinned crystals, employ the TWIN command in SHELXL and analyze Hooft parameters for consistency . Document discrepancies in CIF files and justify them via residual density maps (<0.5 eÅ⁻³) .

Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents?

- Methodological Answer : Adopt a factorial design (e.g., 2³ design) to test variables: temperature (45–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2.5). Use ANOVA to identify significant factors. For sterically hindered reactions, introduce microwave-assisted synthesis (30–60 minutes) or phase-transfer catalysts (e.g., TBAB) . Monitor intermediates via LC-MS to abort non-productive pathways .

Q. How to analyze hydrogen-bonding networks in co-crystals of this compound?

- Methodological Answer : Perform X-ray diffraction and classify hydrogen bonds using Etter’s rules:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.